N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14987200
Molecular Formula: C23H25N3O7
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O7 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O7/c1-26-15(9-13-10-18(29-2)21(30-3)22(31-4)20(13)26)23(28)24-12-19(27)25-14-5-6-16-17(11-14)33-8-7-32-16/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,28)(H,25,27) |
| Standard InChI Key | OFFPGYSCVCKXEY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Structural Features
N²-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide (molecular formula: C₂₂H₂₃N₃O₇, molecular weight: 441.4 g/mol) is distinguished by its hybrid architecture, combining a methoxy-rich indole scaffold with a benzodioxane fragment. The indole nucleus is substituted at positions 5, 6, and 7 with methoxy groups, while position 1 features a methyl group that enhances steric stability and modulates electronic properties. The benzodioxin moiety, a bicyclic ether system, is connected via an oxoethylamino linker, creating a conformationally flexible bridge that may influence receptor binding dynamics.
Table 1: Molecular Identity of N²-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide |
| Molecular Formula | C₂₂H₂₃N₃O₇ |
| Molecular Weight | 441.4 g/mol |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC)OC |
| InChI Key | QMQQFAHGJAQMNC-UHFFFAOYSA-N |
The presence of three methoxy groups on the indole ring enhances lipophilicity, potentially improving membrane permeability, while the benzodioxin fragment may contribute to π-π stacking interactions with aromatic residues in target proteins. The methyl group at position 1 of the indole ring differentiates this compound from related analogs, possibly altering its metabolic stability and binding affinity.
Synthesis Pathways and Structural Modifications
The synthesis of N²-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves multi-step organic reactions, typically beginning with the functionalization of the indole core. A general approach includes:
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Indole Core Functionalization:
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Introduction of methoxy groups at positions 5, 6, and 7 via electrophilic substitution reactions under controlled conditions.
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Methylation at position 1 using methyl iodide or dimethyl sulfate in the presence of a base.
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Carboxamide Linker Formation:
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Benzodioxin Moiety Incorporation:
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Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine through reduction of nitro precursors or direct amination strategies.
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Key challenges in the synthesis include ensuring regioselectivity during methoxy group installation and maintaining the stability of the oxoethyl linker under reaction conditions. Modifications to the benzodioxin fragment, such as introducing electron-withdrawing or donating groups, have been explored to optimize binding interactions .
Biological Activities and Mechanistic Insights
While direct pharmacological data for this compound remain scarce, structurally related indole-2-carboxamides exhibit diverse biological activities:
Table 2: Biological Activities of Related Indole-2-Carboxamides
The trimethoxy substitution pattern on the indole ring is associated with interference in glycolytic pathways and ATP depletion, synergizing with chemotherapeutic agents like cisplatin. The benzodioxin moiety, commonly found in vasodilators and antipsychotics, suggests potential cardiovascular or neurological applications. Molecular docking studies hypothesize that the oxoethyl linker facilitates hydrogen bonding with catalytic residues in kinase domains, while the benzodioxin system engages in hydrophobic interactions.
Analytical Characterization and Quality Control
Confirming the structural integrity and purity of N²-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide requires a combination of spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 1H, benzodioxin H), 6.95–6.85 (m, 3H, aromatic H), 4.32 (s, 3H, OCH₃), 3.89 (s, 3H, NCH₃).
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High-Performance Liquid Chromatography (HPLC):
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Purity ≥95% achieved using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v).
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Mass Spectrometry (MS):
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ESI-MS m/z: 442.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₃N₃O₇.
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Stability studies indicate that the compound remains intact for ≥2 years when stored at -20°C in anhydrous DMSO.
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